1-(2,2,2-Trifluoro-1-phenylethyl)piperazine
Overview
Description
“1-(2,2,2-Trifluoro-1-phenylethyl)piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It has a molecular weight of 244.26 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2,2,2-Trifluoro-1-phenylethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoro-1-phenylethyl)piperazine” can be represented as a combination of a piperazine ring and a phenylethyl group with three fluorine atoms attached to the second carbon atom .Scientific Research Applications
Neuropharmacological Research
1-(m-Trifluoromethylphenyl)-piperazine has been studied for its effects on serotonin binding and turnover in the brain. It inhibits the binding of serotonin to membranes from the rat brain and decreases serotonin turnover, suggesting its action as a serotonin receptor agonist (Fuller et al., 1978).
Synthesis and Evaluation as Selective Serotonin Reuptake Inhibitors (SSRIs)
A study explored the synthesis of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, including variants with 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, as potential SSRIs with an improved adverse reaction profile (Dorsey et al., 2004).
Anticancer Applications
1,2,4-Triazine derivatives bearing piperazine amide moiety, related to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, have been synthesized and investigated for potential anticancer activities, particularly against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives, including those related to 1-(2,2,2-Trifluoro-1-phenylethyl)piperazine, for antimicrobial and antifungal activities. These studies highlight the potential of such compounds in treating bacterial and fungal infections (Jadhav et al., 2017), (Mishra & Chundawat, 2019).
Investigation of Pharmacological Properties
Research has been conducted to explore the pharmacological properties of piperazine derivatives, including their potential use in therapeutic applications for central disorders like depression, anxiety, and psychosis. These studies provide insight into the diverse range of central pharmacological activities of such compounds (Brito et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(2,2,2-trifluoro-1-phenylethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(10-4-2-1-3-5-10)17-8-6-16-7-9-17/h1-5,11,16H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHRSOBOUDXSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoro-1-phenylethyl)piperazine | |
CAS RN |
1076195-24-8 | |
Record name | 1-(2,2,2-trifluoro-1-phenylethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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